molecular formula C18H22BClFNO2 B13345350 2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride

2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride

Cat. No.: B13345350
M. Wt: 349.6 g/mol
InChI Key: YZAZCGMWVORULZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is a complex organic compound that features a fluorophenyl group, a methyl group, and a dioxaborolan group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl and methyl groups. The dioxaborolan group is then attached through a boronic ester formation reaction. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce ketones or alcohols .

Scientific Research Applications

2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the boronic ester can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in its role as a biochemical probe and in medicinal chemistry applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride apart is its combination of functional groups, which provides unique reactivity and versatility in synthetic applications. The presence of the fluorophenyl group enhances its stability and potential for medicinal chemistry, while the boronic ester group facilitates coupling reactions .

Properties

Molecular Formula

C18H22BClFNO2

Molecular Weight

349.6 g/mol

IUPAC Name

2-(3-fluorophenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride

InChI

InChI=1S/C18H21BFNO2.ClH/c1-12-9-14(19-22-17(2,3)18(4,5)23-19)11-21-16(12)13-7-6-8-15(20)10-13;/h6-11H,1-5H3;1H

InChI Key

YZAZCGMWVORULZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3=CC(=CC=C3)F)C.Cl

Origin of Product

United States

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